molecular formula C14H18N4O2S B11768449 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol

4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11768449
M. Wt: 306.39 g/mol
InChI Key: JPQWVAZHWMTJMI-UHFFFAOYSA-N
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Description

4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antifungal, and antimicrobial properties . The presence of the triazole ring and the phenol group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the triazole intermediate with thiol-containing reagents under suitable conditions.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

    Phenol Group Introduction: The phenol group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions under suitable conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Inhibition of pro-inflammatory cytokines, modulation of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their broad spectrum of biological activities.

    Phenol Derivatives: Known for their antioxidant and antimicrobial properties.

Uniqueness

4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol is unique due to the combination of the triazole ring, mercapto group, morpholinoethyl group, and phenol group in its structure

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H18N4O2S/c19-12-3-1-11(2-4-12)13-15-16-14(21)18(13)6-5-17-7-9-20-10-8-17/h1-4,19H,5-10H2,(H,16,21)

InChI Key

JPQWVAZHWMTJMI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=NNC2=S)C3=CC=C(C=C3)O

Origin of Product

United States

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